N-[[1-(6-Methylpyridazin-3-yl)piperidin-4-yl]methyl]-9H-xanthene-9-carboxamide
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Overview
Description
The compound is a complex organic molecule that contains a xanthene backbone, a piperidine ring, and a pyridazine ring. Xanthenes are a class of organic compounds with diverse biological activities, and piperidine is a common motif in many pharmaceuticals. Pyridazine is a heterocyclic compound that can contribute to various chemical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the individual rings (xanthene, piperidine, pyridazine), followed by their coupling. The exact method would depend on the specific substituents and functional groups present .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a xanthene backbone, a piperidine ring, and a pyridazine ring. The exact structure would depend on the positions and orientations of these rings relative to each other .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the amide group could participate in hydrolysis or condensation reactions, and the aromatic rings could undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings would likely make it relatively nonpolar and insoluble in water .Scientific Research Applications
Molecular Interactions and Binding Analysis
- The study on the molecular interaction of a structurally similar antagonist with the CB1 cannabinoid receptor provides insight into conformational analyses and pharmacophore models, suggesting potential applications in receptor-ligand interaction studies (Shim et al., 2002).
Synthesis and Process Optimization
- Research on the enantioselective process for the preparation of CGRP receptor inhibitors outlines methodologies for the synthesis of complex molecules, highlighting the potential for chemical synthesis and process optimization in pharmaceutical research (Cann et al., 2012).
Novel Synthetic Processes
- The development of a scalable and facile synthetic process for a novel Rho kinase inhibitor, involving piperazine-1-carboxamide hydrochloride, showcases the application in synthesizing inhibitors for treatment of central nervous system disorders (Wei et al., 2016).
Antimicrobial Agents
- Synthesis of 2-methyl-3-(2-(piperazin-1-yl)ethyl)-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one derivatives as antimicrobial agents illustrates the exploration of novel compounds for antimicrobial activity, indicating a potential research application in developing new therapeutic agents (Krishnamurthy et al., 2011).
Antiacetylcholinesterase Activity
- The evaluation of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives for anti-acetylcholinesterase (anti-AChE) activity, with significant findings on the potent inhibition of AChE, suggests applications in researching antidementia agents (Sugimoto et al., 1990).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl]-9H-xanthene-9-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O2/c1-17-10-11-23(28-27-17)29-14-12-18(13-15-29)16-26-25(30)24-19-6-2-4-8-21(19)31-22-9-5-3-7-20(22)24/h2-11,18,24H,12-16H2,1H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHCVOMYLCZPJJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCC(CC2)CNC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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